molecular formula C18H24N2O2 B8590391 N,N'-di-(p-anisyl)ethylenediamine

N,N'-di-(p-anisyl)ethylenediamine

Cat. No.: B8590391
M. Wt: 300.4 g/mol
InChI Key: AVHNOBYTCDKTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-di-(p-anisyl)ethylenediamine is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N,N'-bis[(4-methoxyphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-21-17-7-3-15(4-8-17)13-19-11-12-20-14-16-5-9-18(22-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3

InChI Key

AVHNOBYTCDKTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (5 g) was dissolved in water (19 ml) using 30% w/w sodium hydroxide (1.5 g in 8 ml water) and sodium bicarbonate (1 g), O-formylmandeloyl chloride (2.45 g) was added at 0-5° C. and maintained at 5-10° C. over a period of 1-2 hours. After the completion of reaction, the reaction mixture was acidified with conc. HCl (2.6 g) and maintained under stirring at 28-30° C. over 2-3 hours. After the completion of reaction, sodium bicarbonate (˜3.5 g) was added to set the pH 5±1. The solution was added to a solution of N,N′-di-(p-anisyl)ethylenediamine diacetate (11.7 g) in water (40 mL) and isopropyl alcohol (40 mL) and stirred well at 25-30° C. After stirring for 2-3 hours, the reaction mixture was cooled to 5-10° C., filtered, washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.) and dried the material under vacuum at ˜40° C. to get N,N′-di-(p-anisyl)ethylenediamine salt of 7-D-mandelamido-3-(((1-sulfomethyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (6.4 g). Step-(ii)
Name
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Name
N,N′-di-(p-anisyl)ethylenediamine diacetate
Quantity
11.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

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